molecular formula C23H24ClN3O B4275527 [7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE

[7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE

Cat. No.: B4275527
M. Wt: 393.9 g/mol
InChI Key: XOHWSZBHBVTZGG-UHFFFAOYSA-N
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Description

[7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE is a complex organic compound with a unique structure that combines a quinoline core with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline core, chlorination, and the introduction of the piperidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

[7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

[7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • [7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

(7-chloro-8-methyl-2-pyridin-2-ylquinolin-4-yl)-(3,5-dimethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O/c1-14-10-15(2)13-27(12-14)23(28)18-11-21(20-6-4-5-9-25-20)26-22-16(3)19(24)8-7-17(18)22/h4-9,11,14-15H,10,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHWSZBHBVTZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC(=NC3=C2C=CC(=C3C)Cl)C4=CC=CC=N4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE
Reactant of Route 2
Reactant of Route 2
[7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE
Reactant of Route 3
Reactant of Route 3
[7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE
Reactant of Route 4
Reactant of Route 4
[7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE
Reactant of Route 5
Reactant of Route 5
[7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE
Reactant of Route 6
Reactant of Route 6
[7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE

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